![molecular formula C12H4N6O9 B14609706 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline CAS No. 57949-59-4](/img/structure/B14609706.png)
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is a chemical compound known for its unique structure and properties It is a member of the benzo[c]cinnoline family, characterized by the presence of nitro groups and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline typically involves the nitration of benzo[c]cinnoline derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions on the benzo[c]cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Aplicaciones Científicas De Investigación
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including explosives and propellants.
Mecanismo De Acción
The mechanism of action of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline involves its interaction with specific molecular targets. The nitro groups and the keto group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A well-known high explosive with similar nitro groups but a different core structure.
1,3,5-Trinitrobenzene: Another nitro compound with fewer nitro groups and a simpler structure.
Uniqueness
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is unique due to its specific arrangement of nitro groups and the presence of a keto group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
57949-59-4 |
|---|---|
Fórmula molecular |
C12H4N6O9 |
Peso molecular |
376.19 g/mol |
Nombre IUPAC |
1,3,7,9-tetranitro-5-oxidobenzo[c]cinnolin-5-ium |
InChI |
InChI=1S/C12H4N6O9/c19-14-8-2-6(16(22)23)3-9(17(24)25)11(8)7-1-5(15(20)21)4-10(18(26)27)12(7)13-14/h1-4H |
Clave InChI |
HSMFKWKHZVFTPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=N[N+](=C3C=C(C=C(C3=C21)[N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



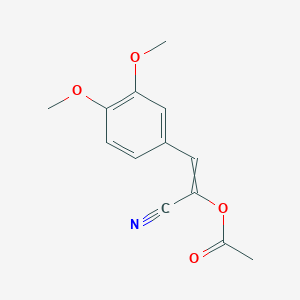
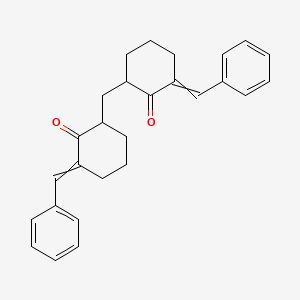
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
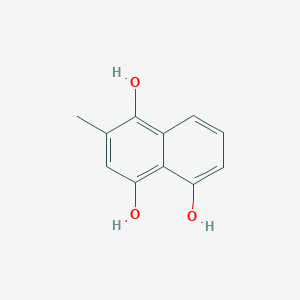
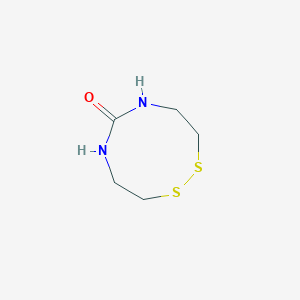
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)

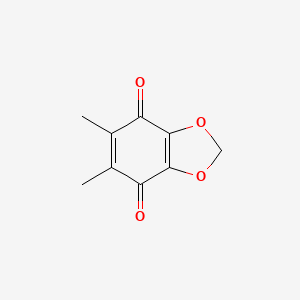
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
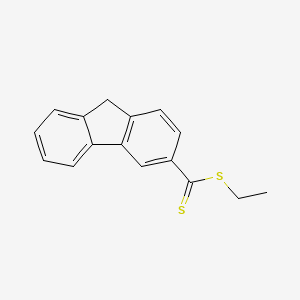

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
